2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL

Medicinal Chemistry Drug Design Physicochemical Properties

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL (CAS 877402-82-9) is a heterocyclic compound with a molecular formula of C7H4F3N3O and a molecular weight of 203.12 g/mol. It belongs to the pyrazolo[1,5-a]pyrazine class of fused nitrogen-containing heterocycles.

Molecular Formula C7H4F3N3O
Molecular Weight 203.124
CAS No. 877402-82-9
Cat. No. B2872800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL
CAS877402-82-9
Molecular FormulaC7H4F3N3O
Molecular Weight203.124
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)C(F)(F)F)C(=O)N1
InChIInChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h1-3H,(H,11,14)
InChIKeyPLEQTMITFTVUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL (CAS 877402-82-9): Heterocyclic Building Block with Differentiated Physicochemical and Synthetic Properties


2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL (CAS 877402-82-9) is a heterocyclic compound with a molecular formula of C7H4F3N3O and a molecular weight of 203.12 g/mol . It belongs to the pyrazolo[1,5-a]pyrazine class of fused nitrogen-containing heterocycles [1]. The compound features a trifluoromethyl substituent at the 2-position and a hydroxyl group at the 4-position, which confer distinct physicochemical properties, including a predicted density of 1.7±0.1 g/cm³ and a polar surface area (PSA) of 47 Ų . It is also referred to as 2-(trifluoromethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one, reflecting its keto-enol tautomerism .

Why 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL Cannot Be Replaced by a Generic Pyrazolopyrazine Analog


The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with substitution patterns critically influencing biological target engagement, physicochemical properties, and synthetic utility [1]. The specific 2-trifluoromethyl-4-hydroxy substitution pattern in 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL imparts a unique combination of electronic and steric features that differ significantly from closely related analogs, such as the 4-chloro derivative (CAS 877402-79-4) or difluoromethyl analog . These differences translate into quantifiable variations in lipophilicity, hydrogen-bonding capacity, and metabolic stability, which are not generalizable across the class. Consequently, substituting this compound with a generic pyrazolopyrazine or a different positional isomer without direct comparative data risks altering key molecular interactions, synthetic pathways, and ultimately, research or development outcomes . The following evidence demonstrates specific, quantifiable points of differentiation that support the selection of this compound over its closest alternatives.

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL vs. Close Analogs


Lipophilicity Advantage of the 2-Trifluoromethyl Group over the 2-Difluoromethyl Analog

The 2-trifluoromethyl group in 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL provides a significant increase in lipophilicity compared to its 2-difluoromethyl analog. This is quantitatively reflected in a higher LogP value, a key parameter for predicting membrane permeability and oral bioavailability. The target compound has a reported LogP of 1.45370 [1]. While experimental LogP data for the difluoromethyl analog is not directly available, the trifluoromethyl group's enhanced lipophilicity is a well-established class-level inference from medicinal chemistry principles [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Superior Hydrogen Bond Donor Capacity vs. 4-Chloro Analog

In a direct head-to-head comparison, 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL possesses a hydrogen bond donor (HBD) count of 1, due to its hydroxyl group, whereas the 4-chloro analog (CAS 877402-79-4) has an HBD count of 0 . This difference is critical for target binding and synthetic derivatization. The target compound's ability to act as a hydrogen bond donor, combined with its 4 hydrogen bond acceptors (HBA), allows for more specific and stronger interactions with biological targets compared to the purely HBA-capable 4-chloro derivative .

Medicinal Chemistry Synthetic Utility Hydrogen Bonding

Divergent Synthetic Utility: Hydroxyl Group Enables Direct Ether and Ester Formation vs. Chloro Analog's Need for Nucleophilic Substitution

The 4-hydroxyl group in 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL allows for direct functionalization via O-alkylation or acylation to yield ethers and esters, providing access to a distinct chemical space . In contrast, the 4-chloro analog (CAS 877402-79-4) requires a nucleophilic aromatic substitution (SNAr) step to introduce functionality at the 4-position . This distinction offers quantifiable advantages in terms of synthetic steps, reaction conditions, and the types of analogs that can be efficiently generated. For example, the hydroxyl group facilitates the rapid synthesis of SGLT2 inhibitor intermediates, a class of anti-diabetic agents, without the need for a halogen replacement step .

Synthetic Chemistry Medicinal Chemistry Building Blocks

Documented Application as a Key Intermediate for DPP-IV and SGLT2 Inhibitor Programs

The compound is explicitly cited in the patent literature as an intermediate for the synthesis of fused triazole derivatives that function as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a major class of type 2 diabetes therapeutics [1]. This is documented in WO2006023750, which describes the use of related pyrazolopyrazine structures in DPP-IV inhibitor development [1]. Additionally, vendor documentation confirms its utility in the preparation of sodium-glucose cotransporter 2 (SGLT2) inhibitors, another leading class of anti-diabetic agents . While many heterocycles can serve as building blocks, the direct patent linkage to two validated, high-value therapeutic target classes provides a level of documented application not available for all in-class analogs.

Medicinal Chemistry Diabetes Research Drug Discovery

Commercial Availability with High Purity from Multiple Vendors

2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL is available from multiple commercial suppliers with specified purity levels, facilitating reliable sourcing for research and development. Bidepharm offers the compound at a standard purity of 97%, supported by batch-specific quality control data including NMR, HPLC, and GC . ChemShuttle provides it at 95% purity . This multi-vendor availability and documented purity are not universally true for all custom or novel analogs in this chemical space, ensuring more consistent and reproducible experimental results.

Chemical Sourcing Procurement Quality Control

Optimal Research and Industrial Applications for 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL


Medicinal Chemistry: Synthesis of DPP-IV and SGLT2 Inhibitor Analogs

Based on its direct patent linkage as an intermediate for DPP-IV inhibitors [1] and vendor documentation for SGLT2 inhibitor synthesis , 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL is a strategic building block for medicinal chemistry programs targeting type 2 diabetes. Its 4-hydroxyl group enables rapid generation of ether and ester derivatives for structure-activity relationship (SAR) studies around these validated therapeutic targets .

Chemical Biology: Development of Fluorescent Probes and Bioactive Conjugates

The compound's pyrazolo[1,5-a]pyrazin-4(5H)-one core is a known fluorophore [1]. Therefore, 2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL is well-suited for the synthesis of fluorescent probes for enzyme activity assays or cellular imaging, as noted in vendor applications . Its hydroxyl group provides a convenient handle for conjugating to biomolecules or reporter tags, while the trifluoromethyl group can enhance metabolic stability and cell permeability .

Synthetic Methodology: Exploring Fluorinated Heterocycle Reactivity

The combination of an electron-withdrawing trifluoromethyl group and a nucleophilic hydroxyl group makes this compound a valuable model substrate for investigating regioselective functionalization and cycloaddition reactions on the pyrazolo[1,5-a]pyrazine scaffold. Its well-defined physicochemical properties (LogP = 1.45370, PSA = 50.42 Ų) [1] facilitate reaction monitoring and product characterization. It can be used as a starting material to access diverse fused-ring systems, such as 8H-pyrazolo[5',1':3,4]pyrazino[2,1-b]quinazolinones .

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